molecular formula C67H46O15 B13102780 Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Cat. No.: B13102780
M. Wt: 1091.1 g/mol
InChI Key: PHQPYUDWJQNTKZ-ZXTCRCEHSA-N
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Description

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex organic compound with the molecular formula C32H26O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triphenylene core through an oxopropenyl and butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxopropenyl group through an esterification reaction. The final step involves the attachment of the triphenylene core via a butoxy linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester exerts its effects involves its interaction with specific molecular targets. The oxopropenyl group can participate in various chemical reactions, while the triphenylene core provides a stable framework for these interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .

Comparison with Similar Compounds

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex synthetic derivative that has gained attention for its potential applications in biomedical fields. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzoic acid moiety linked to an oxopropenyl group and a triphenylene hexayl ester. Its molecular formula is C23H30O4C_{23}H_{30}O_4, and it has a molecular weight of approximately 386.49 g/mol. The unique structural features contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. A study conducted on various benzoic acid derivatives showed that compounds with bulky substituents, such as the triphenylene moiety in this ester, enhance their antimicrobial efficacy against a range of pathogens, including bacteria and fungi .

  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to those of traditional antibiotics .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. Its ability to induce apoptosis in cancer cells is particularly noteworthy.

  • Mechanism : The compound was found to activate the apoptotic pathway in human cancer cell lines, leading to increased caspase activity and subsequent cell death .
  • Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .

Anti-inflammatory Effects

Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. The compound exhibited significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Findings : Research indicated that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 40% compared to untreated controls .

The biological activities of Benzoic acid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cell proliferation.
  • Cell Signaling Modulation : It modulates signaling pathways associated with apoptosis and cell survival, enhancing its anticancer effects.
  • Membrane Disruption : The hydrophobic nature of the triphenylene moiety may contribute to its ability to disrupt microbial membranes, leading to cell lysis.

Data Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AntitumorInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction of TNF-α and IL-6 levels

Properties

Molecular Formula

C67H46O15

Molecular Weight

1091.1 g/mol

IUPAC Name

[1,9,10,11,12-pentabenzoyloxy-3-[4-[(E)-3-oxoprop-1-enoxy]butoxy]triphenylen-2-yl] benzoate

InChI

InChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+

InChI Key

PHQPYUDWJQNTKZ-ZXTCRCEHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCO/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O

Origin of Product

United States

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